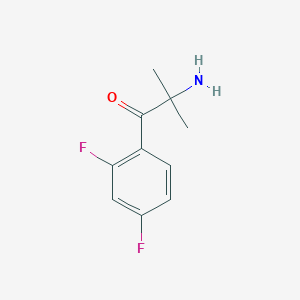

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one

Description

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one is a fluorinated ketamine derivative characterized by a 2,4-difluorophenyl group attached to a propan-1-one backbone with a methyl-substituted amino group. For example, 2,4-difluorophenyl isothiocyanate is a common reagent in synthesizing hydrazinecarbothioamide derivatives and 1,2,4-triazole-thiones, as seen in the preparation of structurally related compounds . Structural confirmation of such molecules typically employs ¹H-NMR, ¹³C-NMR, IR spectroscopy, and elemental analysis, with IR bands (e.g., νC=O at 1663–1682 cm⁻¹ and νC=S at 1243–1258 cm⁻¹) critical for identifying functional groups and tautomeric forms .

The 2,4-difluorophenyl moiety is pharmacologically significant, as evidenced by its role in enhancing antimicrobial and antiparasitic activities in fluoroquinolones and imidazolopiperazines . This group improves lipophilicity and metabolic stability, making it a key structural feature in drug design.

Propriétés

Formule moléculaire |

C10H11F2NO |

|---|---|

Poids moléculaire |

199.20 g/mol |

Nom IUPAC |

2-amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one |

InChI |

InChI=1S/C10H11F2NO/c1-10(2,13)9(14)7-4-3-6(11)5-8(7)12/h3-5H,13H2,1-2H3 |

Clé InChI |

BKHZJPNODNUASI-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C(=O)C1=C(C=C(C=C1)F)F)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-difluorobenzaldehyde and methylamine.

Formation of Intermediate: The aldehyde group of 2,4-difluorobenzaldehyde reacts with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired amino compound.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one may involve:

Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) under hydrogen gas to reduce the imine intermediate.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

Research indicates that 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one exhibits significant anti-inflammatory and analgesic effects. In vitro studies have demonstrated that the compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, animal models have shown that administration of this compound leads to a marked decrease in pain responses compared to control groups, suggesting its potential utility in pain management therapies.

Mechanism of Action

The compound's ability to modulate signaling pathways related to inflammation and pain suggests it interacts with specific receptors or enzymes involved in these processes. Further investigations are needed to elucidate the precise mechanisms through which it exerts these effects.

Enzyme Interaction Studies

Biochemical Probing

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one has been utilized as a biochemical probe to study enzyme interactions. Notably, it has shown potential in inhibiting pancreatic α-amylase, an enzyme crucial for carbohydrate metabolism. The inhibition percentage was quantified using established methodologies, demonstrating effectiveness comparable to standard inhibitors like acarbose. This property may offer insights into its application in managing postprandial hyperglycemia.

Synthesis and Production Methods

The synthesis of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one typically involves several steps that can be optimized for industrial production. Methods such as catalytic hydrogenation using palladium on carbon under hydrogen gas are employed to enhance efficiency. Continuous flow reactors are also utilized to improve reaction yields and streamline production processes.

Case Studies and Research Findings

Several key studies have focused on the pharmacological properties of this compound:

- Anti-inflammatory Studies : In vitro assays demonstrated that treatment with 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

- Analgesic Efficacy : Animal models indicated that administration of the compound led to a marked decrease in pain responses compared to control groups.

- Enzyme Inhibition : The compound exhibited a dose-dependent inhibition of pancreatic α-amylase, providing insights into its potential use for managing postprandial hyperglycemia.

Mécanisme D'action

The mechanism by which 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one exerts its effects involves:

Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain.

Comparaison Avec Des Composés Similaires

Research Findings and Mechanistic Insights

Role of Fluorine in Bioactivity: Fluorine atoms at the 2- and 4-positions of the phenyl ring enhance electron-withdrawing effects, improving membrane permeability and resistance to oxidative metabolism . In quinolones, the 2,4-difluorophenyl group disrupts bacterial DNA gyrase more effectively than mono-fluorinated analogs, reducing MIC values by 4–8× .

Tautomerism and Stability :

- Analogous 1,2,4-triazole-thiones exist in thione tautomeric forms, stabilized by intramolecular hydrogen bonding (νNH = 3278–3414 cm⁻¹). This tautomerism may influence the target compound’s reactivity and binding kinetics .

Synthetic Versatility: Fluorophenyl ketones like (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one serve as intermediates for heterocyclic drugs, suggesting that the target compound could be modified to generate derivatives with expanded therapeutic applications .

Activité Biologique

2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11F2NO. It features a difluorophenyl group linked to a 2-amino-2-methylpropan-1-one backbone. This unique structure contributes to its distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring enhances the compound's lipophilicity and reactivity, influencing its interaction with biological targets. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 201.20 g/mol |

| Boiling Point | 281.2 ± 350 °C |

| Solubility | Varies based on solvent; generally soluble in organic solvents |

Enzyme Interaction

Research indicates that 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one serves as a biochemical probe in enzyme studies. It has shown potential as an inhibitor for various enzymes, particularly those involved in inflammatory processes. Its ability to modulate signaling pathways related to inflammation suggests therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Anti-inflammatory and Analgesic Properties

Preliminary studies have suggested that this compound may possess anti-inflammatory and analgesic properties. In vitro assays have indicated that it could inhibit pro-inflammatory cytokines, thereby reducing pain and inflammation. Further research is needed to elucidate the exact mechanisms of action and the specific targets involved.

Antimicrobial and Anticancer Activity

Emerging data suggest that 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one may exhibit antimicrobial and anticancer properties. It has been investigated for its potential use in drug development aimed at treating various cancers, highlighting its role as a building block for more complex therapeutic agents .

Case Studies

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one:

-

BACE1 Inhibition : A study demonstrated that similar compounds with difluoromethyl groups showed significant inhibition of BACE1, an enzyme implicated in Alzheimer's disease. The structure-activity relationship (SAR) indicated that modifications at specific positions could enhance potency against this target .

Compound BACE1 IC50 (μM) Remarks Compound A 0.078 Strong inhibitor Compound B 0.228 Moderate inhibitor - Anti-Trypanosomal Activity : Another study focused on compounds related to 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one for their activity against Trypanosoma brucei. The results indicated that modifications could significantly improve selectivity and potency against the parasite while maintaining low toxicity to mammalian cells .

Pharmacokinetics

The pharmacokinetic profile of 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one is still under investigation. However, its molecular weight and chemical structure suggest favorable absorption characteristics. Predicted parameters include:

| Parameter | Value |

|---|---|

| Predicted Blood-Brain Barrier Penetration | Yes |

| Hepatic Clearance (mL/min/kg) | To be determined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.